(2R)-2-amino-2-cyclopropylpropan-1-ol hydrochloride
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Overview
Description
(2R)-2-amino-2-cyclopropylpropan-1-ol hydrochloride is a chiral compound with a cyclopropyl group attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-cyclopropylpropan-1-ol hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by amination and subsequent conversion to the hydrochloride salt. One common method involves the reaction of cyclopropylcarbinol with a suitable amine under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-cyclopropylpropan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce various amines.
Scientific Research Applications
(2R)-2-amino-2-cyclopropylpropan-1-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-cyclopropylpropan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the binding affinity and specificity of the compound, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-2-cyclopropylethan-1-ol hydrochloride
- Cyclopropylamine
- Cyclopropylcarbinol
Uniqueness
(2R)-2-amino-2-cyclopropylpropan-1-ol hydrochloride is unique due to its chiral nature and the presence of both an amino group and a cyclopropyl group. This combination of features makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C6H14ClNO |
---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
(2R)-2-amino-2-cyclopropylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(7,4-8)5-2-3-5;/h5,8H,2-4,7H2,1H3;1H/t6-;/m0./s1 |
InChI Key |
NNUQQVGZQYGBHL-RGMNGODLSA-N |
Isomeric SMILES |
C[C@](CO)(C1CC1)N.Cl |
Canonical SMILES |
CC(CO)(C1CC1)N.Cl |
Origin of Product |
United States |
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